5-[(6R)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile, also referred to by its PDB code 5A0A, has been investigated as an inhibitor of Human Neutrophil Elastase (HNE) []. HNE is a serine protease enzyme found in white blood cells and plays a role in the inflammatory response. Excessive HNE activity is implicated in various lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis [].
BAY-678 is a selective and potent inhibitor of human neutrophil elastase, a serine protease involved in various inflammatory processes. The compound is characterized by its ability to penetrate cell membranes effectively, making it suitable for therapeutic applications. Its chemical structure includes specific functional groups that contribute to its inhibitory activity against the enzyme, with an in vitro half-maximal inhibitory concentration (IC50) value of approximately 20 nanomolar .
BAY-678 acts primarily through the inhibition of human neutrophil elastase. The mechanism involves the formation of a stable complex between the enzyme and the compound, effectively blocking the active site and preventing substrate access. This interaction can be studied through various biochemical assays that measure enzymatic activity in the presence of BAY-678 .
The biological activity of BAY-678 is closely tied to its role as an elastase inhibitor. By inhibiting human neutrophil elastase, BAY-678 can modulate inflammatory responses associated with conditions such as acute lung injury and cystic fibrosis. Studies have shown that BAY-678 exhibits significant selectivity for human neutrophil elastase over other serine proteases, which may reduce potential side effects related to broader protease inhibition .
The synthesis of BAY-678 involves several steps typically found in organic chemistry. The process begins with the formation of key intermediates that are subsequently modified to yield the final product. Specific synthetic routes may vary depending on the desired purity and yield but generally include:
Detailed synthetic procedures can often be found in specialized chemical literature or patents related to the compound .
BAY-678 has potential applications in treating diseases characterized by excessive inflammation due to neutrophil elastase activity. These include:
Additionally, BAY-678 may serve as a valuable tool in research settings for studying elastase-related mechanisms in various diseases .
Interaction studies involving BAY-678 focus on its binding affinity and specificity towards human neutrophil elastase compared to other proteases. These studies typically utilize techniques such as:
Such studies have demonstrated that BAY-678 binds effectively within the active site of human neutrophil elastase, leading to significant inhibition .
BAY-678 is part of a broader class of elastase inhibitors. Similar compounds include:
Compound Name | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
Compound A | 25 | Moderate | Less selective than BAY-678 |
Compound B | 15 | High | Exhibits similar potency but different structure |
Compound C | 30 | Low | Broader inhibition profile |
BAY-678 stands out due to its high selectivity for human neutrophil elastase with an IC50 value significantly lower than many other inhibitors. This selectivity minimizes off-target effects and enhances its therapeutic potential in treating diseases linked to elastase activity .